molecular formula C30H46O4 B1247880 Testudinariol A

Testudinariol A

Cat. No. B1247880
M. Wt: 470.7 g/mol
InChI Key: NNOHVKGJYYECPT-CUYUBAARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testudinariol A is a natural product found in Pleurobranchus testudinarius with data available.

Scientific Research Applications

Ichthyotoxic and Structural Properties

  • Testudinariol A, a triterpene alcohol, has been identified for its ichthyotoxic properties. It is isolated from the skin and mucus of the marine mollusc Pleurobrancus testudinarius. This compound's unusual structure has sparked interest in its potential applications (Takikawa, Yoshida, & Mori, 2001), (Yoshida, Takikawa, & Mori, 2001).

Synthesis and Chemical Studies

Potential Biological Activities

  • Although direct studies on the biological activities of testudinariol A are limited, research on compounds from similar marine organisms, like Xestospongia testudinaria, have revealed neuroprotective effects against diabetic peripheral neuropathy. This suggests potential areas of investigation for testudinariol A in similar biological applications (Magadmi et al., 2022).

properties

Product Name

Testudinariol A

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1S,2S,5R)-2-[(2R,5Z)-5-[(4Z)-4-[(6R)-6-[(1S,2S,3R)-2-hydroxy-3-prop-1-en-2-ylcyclopentyl]oxan-3-ylidene]butylidene]oxan-2-yl]-5-prop-1-en-2-ylcyclopentan-1-ol

InChI

InChI=1S/C30H46O4/c1-19(2)23-11-13-25(29(23)31)27-15-9-21(17-33-27)7-5-6-8-22-10-16-28(34-18-22)26-14-12-24(20(3)4)30(26)32/h7-8,23-32H,1,3,5-6,9-18H2,2,4H3/b21-7-,22-8-/t23-,24-,25-,26-,27-,28-,29+,30+/m1/s1

InChI Key

NNOHVKGJYYECPT-CUYUBAARSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]([C@H](CC1)[C@@H]2OC/C(=C\CC/C=C/3\CO[C@H](CC3)[C@@H]4[C@H]([C@H](CC4)C(=C)C)O)/CC2)O

Canonical SMILES

CC(=C)C1CCC(C1O)C2CCC(=CCCC=C3CCC(OC3)C4CCC(C4O)C(=C)C)CO2

synonyms

testudinariol A
testudinariol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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